molecular formula C22H19ClN2O3S B2971857 (Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786676-60-6

(Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2971857
CAS No.: 786676-60-6
M. Wt: 426.92
InChI Key: BBXIIOBUOSUWJV-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Mechanism of Action

The mode of action of such compounds often involves binding to these targets, which can alter their function and lead to changes in cellular signaling pathways . This can affect a variety of biochemical pathways, depending on the specific targets involved .

Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also play a crucial role in its bioavailability and overall effects. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence these properties .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-14(2)8-10-17)20(26)19(29-21)12-15-5-4-6-16(23)11-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXIIOBUOSUWJV-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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